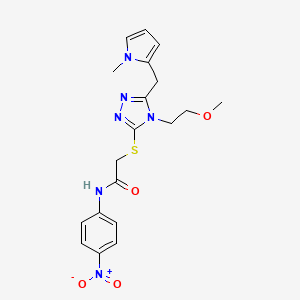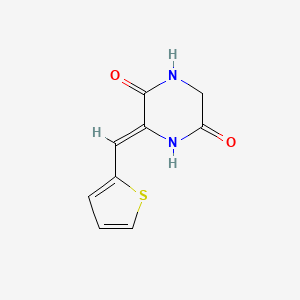![molecular formula C21H20N4 B3000511 5-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877788-38-0](/img/structure/B3000511.png)
5-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine" belongs to the class of pyrazolo[1,5-a]pyrimidines, which are of significant interest due to their pharmacological properties. These compounds have been studied for their potential as inhibitors of mycobacterial ATP synthase, which is a promising target for the treatment of Mycobacterium tuberculosis (M.tb) . Pyrazolo[1,5-a]pyrimidines have also been explored for their anti-mycobacterial activity, with various substitutions on the core structure affecting their biological activity .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves multi-step reactions starting from commercially available materials. For instance, the synthesis of related compounds has been achieved through a regiospecific synthesis involving iminophosphorane-mediated annulation, followed by nucleophilic addition with amines . Another approach includes cyclocondensation reactions of amines with ethyl malonates or α-acetyl-γ-butyrolactone to yield pyrazolo[1,5-a]pyrimidine derivatives . These methods highlight the versatility and adaptability of synthetic routes to access a wide variety of pyrazolo[1,5-a]pyrimidine analogs.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The substitution pattern on the rings, particularly at the 3, 5, and 7 positions, is crucial for the biological activity of these compounds. Structural characterization is typically performed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray diffraction crystallography .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions, including cyclocondensation, annulation, and nucleophilic addition, to form a diverse array of derivatives. For example, the reaction of pyridopyrazlopyrimidine derivatives with POCl3 followed by NaN3 can yield dichloro- and diazido- derivatives, which can further cyclize to form tetraheterocyclic systems . Additionally, the reactivity of these compounds allows for the synthesis of potential benzodiazepine receptor ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines are influenced by their molecular structure. The introduction of various substituents can affect properties such as solubility, stability, and reactivity. For instance, compounds with potent in vitro M.tb growth inhibition have been found to exhibit good stability in mouse/human liver microsomes, which is an important consideration for drug development . The synthesis of these compounds under catalyst-free conditions also suggests that they can be obtained with high purity and yield, which is beneficial for further pharmacological testing .
Applications De Recherche Scientifique
Synthesis Techniques
A study by Kaping, Helissey, and Vishwakarma (2020) presents a regioselective synthesis method for highly substituted pyrazolo[1,5-a]pyrimidines, leveraging ultrasound irradiation in aqueous media. This approach underscores an efficient synthesis route for derivatives of 5-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine, highlighting its practicality in generating complex molecules with potential biological activities (Kaping, Helissey, & Vishwakarma, 2020).
Corrosion Inhibition
Research conducted by Abdel Hameed et al. (2020) delves into the corrosion inhibition and adsorption properties of heterocyclic derivatives, including pyrazolo[1,5-a]pyrimidine, on C-steel surfaces in HCl environments. This study signifies the compound's relevance in protecting metals from corrosion, suggesting its application in industrial settings to enhance the longevity of metal components (Abdel Hameed et al., 2020).
Antibacterial Applications
The synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives was explored by Rahmouni et al. (2014), indicating significant antibacterial activity among the synthesized compounds. This underscores the potential of 5-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine derivatives in developing new antibacterial agents (Rahmouni et al., 2014).
Mécanisme D'action
Target of Action
The primary target of this compound is the estrogen receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors, the other being ERα. These receptors play crucial roles in many biological processes, including the regulation of the reproductive system, cardiovascular system, and the central nervous system .
Mode of Action
This compound acts as a full antagonist for ERβ . It binds to the receptor and inhibits its activity, thereby preventing the effects of estrogen on cells that express ERβ . This can have significant implications in various biological processes, including tumor cell growth .
Biochemical Pathways
These include cell growth and differentiation, apoptosis, and various metabolic processes .
Result of Action
By acting as an antagonist for ERβ, this compound can potentially influence the growth of certain types of tumor cells . For instance, it has been observed that ERα and ERβ can have opposite effects in some tumors, with ERα enhancing and ERβ suppressing tumor cell growth .
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4/c1-16-14-20(22-13-12-17-8-4-2-5-9-17)25-21(24-16)19(15-23-25)18-10-6-3-7-11-18/h2-11,14-15,22H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWLNFAQUMLVJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCCC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-ethoxybenzamide](/img/structure/B3000434.png)
![4-chloro-2-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B3000435.png)
![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3000437.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone](/img/structure/B3000438.png)


![4-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B3000441.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B3000444.png)
![Methyl 2-amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3000445.png)


![N-(2-chlorophenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3000450.png)